
Core Properties of H-Tyr-Ala-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: H-Tyr-Ala-Lys-Arg-OH

Cat. No.: B582964 Get Quote

The fundamental properties of a peptide are dictated by its amino acid composition and

sequence. H-Tyr-Ala-Lys-Arg-OH is a tetrapeptide composed of Tyrosine (Tyr, Y), Alanine

(Ala, A), Lysine (Lys, K), and Arginine (Arg, R). The sequence dictates a specific arrangement

with a free amine group (H-) at the N-terminal Tyrosine and a free carboxyl group (-OH) at the

C-terminal Arginine.

Physicochemical Characteristics
The physicochemical properties are calculated based on the peptide's sequence. These values

are essential for designing experiments, including synthesis, purification, and in vitro assays.
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Property Value Source / Method

Full Name
L-Tyrosyl-L-alanyl-L-lysyl-L-

arginine
IUPAC Nomenclature

Amino Acid Sequence Tyr-Ala-Lys-Arg (YAKA)
Standard peptide

representation

Molecular Formula C₂₄H₄₁N₉O₆

Calculated from the sum of

atomic constituents of the

amino acid residues (C₃H₅NO

for Ala, C₆H₁₂N₄O for Arg,

C₆H₁₂N₂O for Lys, C₉H₉NO₂

for Tyr)

Average Molecular Weight 551.65 g/mol

Calculated using average

isotopic masses of the

constituent amino acids,

accounting for the loss of three

water molecules during

peptide bond formation.[1]

Monoisotopic Mass 551.3153 Da

Calculated using the mass of

the most abundant isotopes of

the constituent atoms.

Theoretical pI 11.23

Predicted using computational

tools (e.g., ExPASy Compute

pI/Mw), which average the pKa

values of ionizable groups.[2]

[3][4]

Charge at pH 7.0 +2

Calculated based on the pKa

of the N-terminus (~9.7), C-

terminus (~2.3), and the side

chains of Lys (~10.5) and Arg

(~12.5).[5]

Key Residue Properties
Aromatic (Tyr), Aliphatic (Ala),

Basic (Lys, Arg)

Based on the classification of

amino acid side chains.[6][7][8]
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Inferred Biological Activity and Significance
While no specific biological function has been documented for H-Tyr-Ala-Lys-Arg-OH, its

sequence contains motifs that suggest potential activities.

Potential Opioid Receptor Interaction
The presence of a Tyrosine residue at the N-terminus is a critical pharmacophore for many

endogenous opioid peptides, such as enkephalins (Tyr-Gly-Gly-Phe-Met/Leu) and

endomorphins.[9][10] This "address" sequence is essential for binding to opioid receptors (mu,

delta, kappa). It is plausible that H-Tyr-Ala-Lys-Arg-OH could act as a ligand for these G-

protein coupled receptors (GPCRs), potentially eliciting agonistic or antagonistic effects.

Further research, such as competitive binding assays, would be required to validate this

hypothesis.

H-Tyr-Ala-Lys-Arg-OH Opioid Receptor
(GPCR)

Binds
Gαi/o Protein

Activates
Adenylyl Cyclase

Inhibits
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Cellular Response

Click to download full resolution via product page

Caption: Hypothetical signaling of H-Tyr-Ala-Lys-Arg-OH via an inhibitory G-protein coupled

receptor.

Protease Cleavage Site Motif
The internal Lysine-Arginine (K-R) sequence is a well-recognized cleavage site for certain

proprotein convertases, a family of serine proteases. For instance, furin, a key enzyme in the

constitutive secretory pathway, often recognizes and cleaves at the C-terminal side of basic

amino acid pairs like Lys-Arg or Arg-Arg.[11] This suggests that if H-Tyr-Ala-Lys-Arg-OH were

part of a larger precursor protein, it could be processed at the Lys-Arg junction to release the

Tyr-Ala-Lys fragment.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b582964?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10548835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038826/
https://www.benchchem.com/product/b582964?utm_src=pdf-body
https://www.benchchem.com/product/b582964?utm_src=pdf-body-img
https://www.benchchem.com/product/b582964?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1905715/
https://www.benchchem.com/product/b582964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis and characterization of H-Tyr-Ala-Lys-Arg-OH would follow standard

procedures in peptide chemistry. The most common approach is Fmoc-based Solid-Phase

Peptide Synthesis (SPPS).

Synthesis via Fmoc Solid-Phase Peptide Synthesis
(SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is

covalently attached to an insoluble resin support.[12][13]

Materials:

Resin: Rink Amide resin (for a C-terminal amide) or 2-chlorotrityl chloride resin (for a C-

terminal carboxylic acid). For H-Tyr-Ala-Lys-Arg-OH, a pre-loaded Fmoc-Arg(Pbf)-Wang

resin would be ideal.

Protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-

Tyr(tBu)-OH.

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

Deprotection Reagent: 20% (v/v) piperidine in DMF.

Coupling Reagents: HCTU (or HATU/HBTU) and N,N-Diisopropylethylamine (DIPEA).

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

Water.

Methodology:

Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal of the resin-

bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once.

Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:
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Activate the next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) by dissolving it

with a coupling reagent (e.g., HCTU) and a base (DIPEA) in DMF.

Add the activated amino acid solution to the resin.

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence

(Ala, then Tyr).

Final Deprotection: Once the full sequence is assembled, perform a final Fmoc deprotection

(Step 2).

Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to

cleave the peptide from the resin and remove all side-chain protecting groups (Pbf, Boc,

tBu).

Precipitation and Recovery: Precipitate the crude peptide from the cleavage solution using

cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide

pellet under vacuum.
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Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
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Purification by Reverse-Phase HPLC
The crude peptide requires purification to remove truncated sequences and byproducts from

synthesis.

Protocol:

Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically

a mixture of water and acetonitrile (ACN) with 0.1% TFA.

Instrumentation: Use a preparative or semi-preparative Reverse-Phase High-Performance

Liquid Chromatography (RP-HPLC) system equipped with a C18 column.

Mobile Phases:

Solvent A: 0.1% TFA in water.

Solvent B: 0.1% TFA in ACN.

Gradient Elution: Elute the peptide from the column using a linear gradient of increasing

Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes).

Detection & Fractionation: Monitor the column eluent at 220 nm and 280 nm (for the tyrosine

residue). Collect fractions corresponding to the major peak.

Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a

white, fluffy powder.

Characterization by MALDI-TOF Mass Spectrometry
The identity of the purified peptide is confirmed by verifying its molecular mass.

Protocol:

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-

hydroxycinnamic acid (HCCA), in a 50:50 ACN:water solution with 0.1% TFA.
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Sample Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. To this spot, add

1 µL of the purified peptide solution (approx. 1 pmol/µL). Allow the spot to air dry completely

(co-crystallization).[14]

Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the

mass spectrum in positive ion reflectron mode.

Analysis: The resulting spectrum should show a major peak corresponding to the

monoisotopic mass of the protonated peptide ([M+H]⁺), which for H-Tyr-Ala-Lys-Arg-OH is

approximately 552.32 Da.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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